2-Cyclopropyl-thiazole-4-boronic acid
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Overview
Description
2-Cyclopropyl-thiazole-4-boronic acid is an organoboron compound featuring a cyclopropyl group attached to a thiazole ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-thiazole-4-boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through various methods, such as the Miyaura borylation, which uses palladium catalysts and boron reagents like bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-thiazole-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various biaryl compounds or other substituted products depending on the coupling partner.
Scientific Research Applications
2-Cyclopropyl-thiazole-4-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the development of enzyme inhibitors or probes due to its boronic acid moiety, which can interact with active sites of enzymes.
Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-thiazole-4-boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiazole ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid.
2-Cyclopropyl-thiazole-4-amine: Contains an amine group, offering different reactivity and applications.
Thiazole-4-boronic acid: Lacks the cyclopropyl group, which may affect its steric and electronic properties.
Uniqueness
2-Cyclopropyl-thiazole-4-boronic acid is unique due to the combination of the cyclopropyl group, thiazole ring, and boronic acid moiety. This combination provides a distinct set of chemical properties, making it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4,9-10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDLTIJRMQZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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